(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid
Overview
Description
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid, also known as Fmoc-S-Phe-OH, is a synthetic amino acid used in peptide synthesis and protein engineering. Fmoc-S-Phe-OH is a derivative of the natural amino acid phenylalanine, which has been modified to increase its solubility in organic solvents. This compound is used in the synthesis of peptides and proteins, and for the study of the structure and function of proteins. In addition, Fmoc-S-Phe-OH has been used in the development of new drugs and in the study of the mechanism of action of existing drugs.
Scientific Research Applications
Antifungal Peptide Research
Research conducted by Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized conceptual density functional theory to study the molecular properties and structures of antifungal tripeptides, including derivatives similar to (2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid. This study enhances the understanding of the chemical reactivity of peptides and aids in the design of antifungal drugs, emphasizing the relevance of this compound in medicinal chemistry (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Protein Binding Studies
Thakare, Tekade, Pisudde, and Pande (2018) investigated the interaction of carboxamide derivatives of amino acids, including those similar to (2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid, with Bovine serum albumin (BSA). Using ultrasonic interferometry, they analyzed the binding effects at various pH levels, contributing to the knowledge of protein-drug interactions (Thakare, Tekade, Pisudde, & Pande, 2018).
Metabolic Pathways in Microorganisms
A study by Rimbault, Guézennec, Fromage, Niel, Godfroy, and Rocchiccioli (1993) analyzed organic acids in cultures of a thermophilic sulfur-dependent anaerobic archaeon. This research demonstrated the formation of acids, including derivatives similar to (2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid, illuminating their role in microbial metabolic pathways (Rimbault et al., 1993).
Synthesis of Stereoisomers
Shiraiwa, Ohkubo, Kubo, Miyazaki, Takehata, Izawa, Nakagawa, and Kurokawa (1998) focused on the synthesis of stereoisomers of compounds including 2-amino-3-[(1,2-dicarboxyethyl)sulfanyl]propanoic acid, closely related to the compound . This research is essential for understanding the stereochemical properties and applications of such compounds in drug development (Shiraiwa et al., 1998).
Bioavailability Studies in Primates
Duncan, Markey, Weick, Pearson, Ziffer, Hu, and Kopin (1992) studied the bioavailability of 2-Amino-3-(methylamino)propanoic acid (BMAA), which is structurally similar to the compound of interest. They assessed oral bioavailability in monkeys, contributing to the understanding of how similar compounds are absorbed in the body (Duncan et al., 1992).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S/c1-6(9(14)15)11-8(13)7(10-5-12)3-4-16-2/h5-7H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWVAAKKEIOROG-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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